

# (S)-4-Benzyloxazolidine-2,5-dione: A Spectroscopic Guide

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## Compound of Interest

Compound Name: (S)-4-Benzyloxazolidine-2,5-dione

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This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of **(S)-4-Benzyloxazolidine-2,5-dione**, a key building block in polypeptide synthesis and various pharmaceutical applications. Understanding the spectroscopic properties of this compound, also known as L-phenylalanine N-carboxyanhydride (Phe-NCA), is crucial for its identification, purity assessment, and the monitoring of its polymerization reactions.

## Molecular Structure and Properties

**(S)-4-Benzyloxazolidine-2,5-dione** is a heterocyclic compound derived from the amino acid L-phenylalanine. Its structure consists of an oxazolidine-2,5-dione ring with a benzyl group attached at the stereogenic center (C4).

Chemical Structure:

Key Properties:

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>3</sub>
Molecular Weight	191.18 g/mol
CAS Number	14825-82-2[1]
Synonyms	L-phenylalanine N-carboxyanhydride, Phe-NCA
Appearance	White to off-white solid
Melting Point	Approximately 90°C

## Spectroscopic Data

The following sections present the detailed <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectral data for **(S)-4-Benzyloxazolidine-2,5-dione**.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of **(S)-4-Benzyloxazolidine-2,5-dione** is characterized by signals corresponding to the aromatic protons of the benzyl group, the methine proton on the chiral center, the methylene protons of the benzyl group, and the amine proton.

Table 1: <sup>1</sup>H NMR Spectral Data of **(S)-4-Benzyloxazolidine-2,5-dione**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not explicitly found in search results			

A representative <sup>1</sup>H-NMR spectrum of Phe NCA in DMSO-d<sub>6</sub> was found, however, a detailed peak list with precise chemical shifts and coupling constants was not available in the search results.[2]

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the different carbon environments within the molecule. Key signals include those from the two carbonyl groups in the oxazolidine-2,5-dione ring, the aromatic carbons of the phenyl ring, the chiral methine carbon, and the benzylic methylene carbon.

Table 2: <sup>13</sup>C NMR Spectral Data of **(S)-4-Benzyloxazolidine-2,5-dione**

Chemical Shift (δ) ppm	Assignment
Data not explicitly found in search results	

Although the synthesis and characterization of PheNCA using <sup>13</sup>C NMR is mentioned in the literature, specific chemical shift values were not found in the provided search results.

## Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the functional groups present in **(S)-4-Benzyloxazolidine-2,5-dione**. The most prominent features are the characteristic stretching vibrations of the two carbonyl groups of the anhydride functionality and the N-H bond.

Table 3: IR Spectral Data of **(S)-4-Benzyloxazolidine-2,5-dione**

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
Data not explicitly found in search results		

The search results indicate that the IR spectrum of N-carboxyanhydrides shows characteristic C=O stretching bands, but a specific peak table for **(S)-4-Benzyloxazolidine-2,5-dione** was not found.

## Experimental Protocols

Detailed experimental protocols for acquiring NMR and IR spectra are crucial for reproducibility. While specific protocols for **(S)-4-Benzyloxazolidine-2,5-dione** were not explicitly detailed in

the search results, the following are general methodologies that can be adapted.

## NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of **(S)-4-Benzylloxazolidine-2,5-dione** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. The use of a high-purity solvent is essential to avoid interfering signals.
- **Instrument Setup:**
  - **Spectrometer:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
  - **Temperature:** Set the probe temperature to a constant value, typically 25°C.
  - **Locking and Shimming:** Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
- **$^1\text{H}$  NMR Acquisition:**
  - Acquire a one-dimensional  $^1\text{H}$  NMR spectrum.
  - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
  - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Process the data by applying Fourier transformation, phase correction, and baseline correction.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire a one-dimensional proton-decoupled  $^{13}\text{C}$  NMR spectrum.

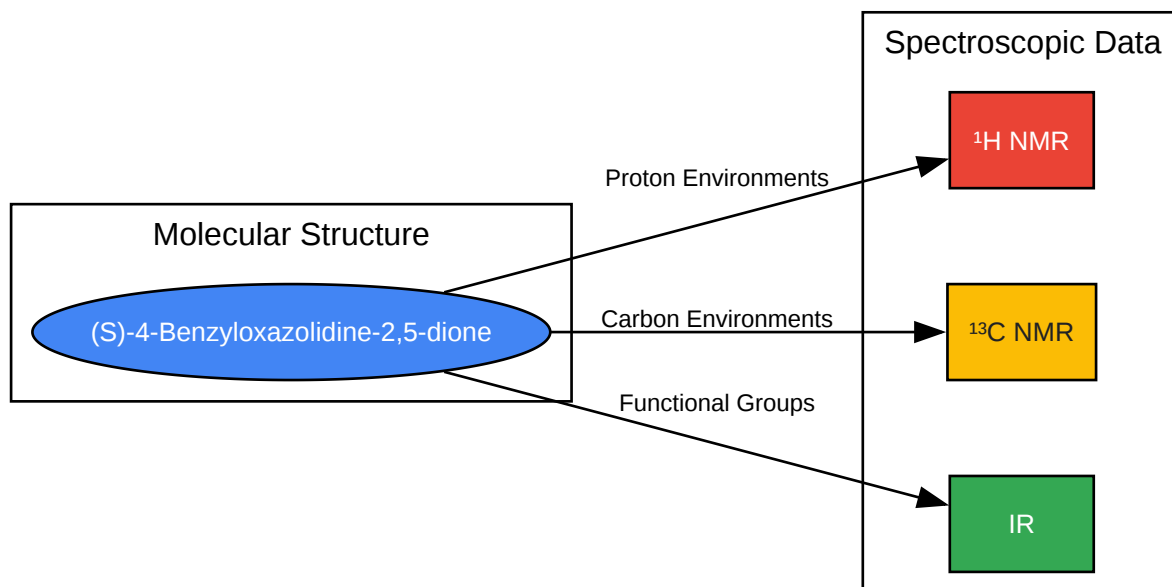
- Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
- A larger number of scans is usually required for  $^{13}\text{C}$  NMR compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Process the data similarly to the  $^1\text{H}$  NMR spectrum.

## IR Spectroscopy Protocol

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of the solid **(S)-4-Benzyloxazolidine-2,5-dione** sample directly onto the ATR crystal.
  - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Instrument Setup:
  - Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
  - Accessory: An ATR accessory is a common and convenient method for solid samples.
- Data Acquisition:
  - Collect a background spectrum of the empty ATR crystal.
  - Collect the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
  - Typically, spectra are collected in the mid-IR range ( $4000\text{-}400\text{ cm}^{-1}$ ).
  - Co-add multiple scans to improve the signal-to-noise ratio.

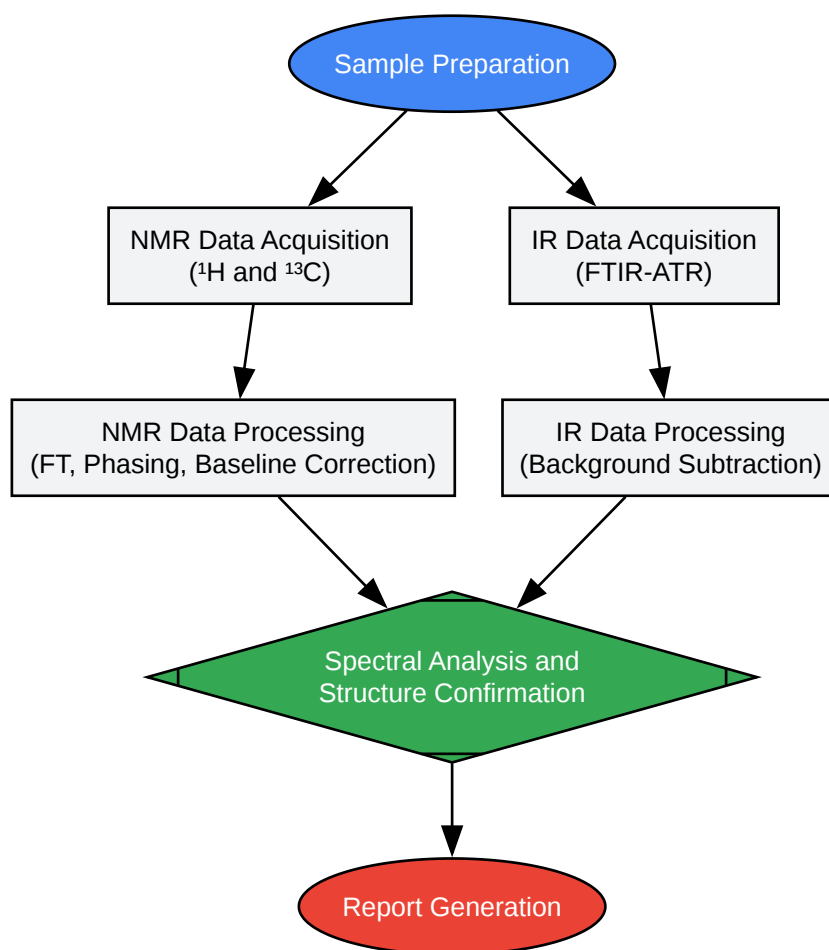
## Data Interpretation and Visualization

The following diagrams illustrate the relationships between the molecular structure and its expected spectral features, as well as a general workflow for spectroscopic analysis.



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### Structure-Spectra Correlation



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### Spectroscopic Analysis Workflow

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## References

- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
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